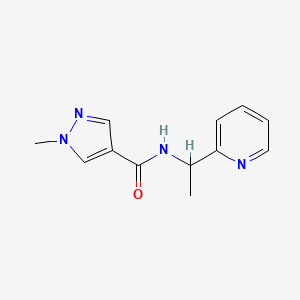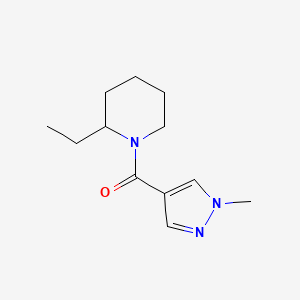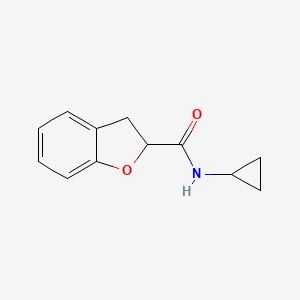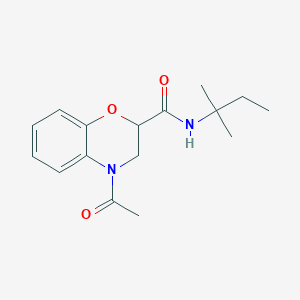![molecular formula C15H21NO2 B7515724 N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
作用機序
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of cytokines, which are important for the immune response. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide binds to a receptor called STING, which triggers the production of cytokines. This leads to the activation of immune cells, which attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also activates immune cells, such as natural killer cells and T cells. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. It has also been shown to induce apoptosis, which is programmed cell death.
実験室実験の利点と制限
One advantage of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the immune response and the anti-tumor effects of cytokines. However, N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that is difficult and expensive to produce. It also has poor solubility in water, which can make it difficult to work with in the lab.
将来の方向性
There are a number of future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of analogs of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide that may have improved solubility and anti-tumor activity. Another area of interest is the combination of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide with other anti-cancer agents to enhance its effectiveness. There is also interest in studying the effects of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide on the tumor microenvironment, including the role of cytokines in promoting an anti-tumor immune response. Finally, there is interest in studying the potential use of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide in combination with immunotherapy for the treatment of cancer.
合成法
The synthesis of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride to form N-[(2,4-dimethylphenyl)methyl]oxalyl chloride. This intermediate is then reacted with methylamine to form N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. The synthesis method has been optimized and improved over the years, resulting in high yields of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide.
科学的研究の応用
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancers. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide works by triggering the production of cytokines, which are proteins that play a key role in the immune response. This leads to the destruction of cancer cells and the inhibition of tumor growth.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVYASWGAAWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)